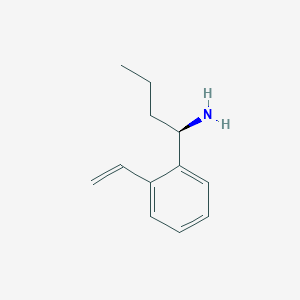

(R)-1-(2-Vinylphenyl)butan-1-amine

Description

Chiral α-aryl amines are organic compounds characterized by an amine group (-NH2) attached to a carbon atom which is both chiral and directly bonded to an aromatic ring. This structural arrangement is a cornerstone in modern organic synthesis and medicinal chemistry. Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to the biological activity of many pharmaceuticals. openaccessgovernment.org Often, only one enantiomer (one of the mirror images) of a drug provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. openaccessgovernment.orghilarispublisher.com A tragic historical example of this is Thalidomide, where one enantiomer was an effective anti-depressant, and the other was teratogenic. openaccessgovernment.org

Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

(1R)-1-(2-ethenylphenyl)butan-1-amine |

InChI |

InChI=1S/C12H17N/c1-3-7-12(13)11-9-6-5-8-10(11)4-2/h4-6,8-9,12H,2-3,7,13H2,1H3/t12-/m1/s1 |

InChI Key |

KCQGXJHYBVHILW-GFCCVEGCSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC=CC=C1C=C)N |

Canonical SMILES |

CCCC(C1=CC=CC=C1C=C)N |

Origin of Product |

United States |

Stereochemical Principles and Control in the Synthesis of R 1 2 Vinylphenyl Butan 1 Amine

Enantioselectivity and Diastereoselectivity in Chiral Amine Synthesis

The synthesis of a single enantiomer of a chiral compound, such as (R)-1-(2-Vinylphenyl)butan-1-amine, from a prochiral precursor is known as an enantioselective synthesis. This process involves the creation of a new stereocenter with a preference for one of the two possible configurations (R or S). When a reaction can produce multiple stereoisomers, including diastereomers, the preference for the formation of one diastereomer over another is termed diastereoselectivity. Both enantioselectivity and diastereoselectivity are critical for the efficient synthesis of the target molecule.

Several established strategies can be employed to achieve the enantioselective synthesis of chiral amines. These include:

Asymmetric Hydrogenation: The direct hydrogenation of a prochiral imine precursor using a chiral catalyst is a highly efficient method for producing chiral amines. beilstein-journals.org For the synthesis of this compound, this would involve the asymmetric hydrogenation of 1-(2-vinylphenyl)butan-1-imine.

Asymmetric Reductive Amination: This one-pot reaction combines a ketone (1-(2-vinylphenyl)butan-1-one) with an ammonia (B1221849) source and a chiral catalyst to directly form the chiral amine. This method avoids the isolation of the intermediate imine. dicp.ac.cn

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. For amine synthesis, chiral auxiliaries like (R)- or (S)-pseudoephedrine or tert-butanesulfinamide can be used to form a chiral imine or enamine, which then undergoes a diastereoselective reaction. nih.gov

Enzymatic Resolutions and Desymmetrization: Biocatalysis, using enzymes such as lipases or amine oxidases, can offer high enantioselectivity under mild reaction conditions.

The choice of method depends on factors such as the availability of starting materials, the desired scale of the reaction, and the required level of stereochemical purity.

Chiral Induction Mechanisms and Stereochemical Models

The transfer of chirality from a chiral catalyst or auxiliary to the substrate to form an enantioenriched product is known as chiral induction. Understanding the mechanism of this induction is crucial for optimizing reaction conditions and catalyst design. Several stereochemical models have been proposed to explain the origin of stereoselectivity in these reactions.

In the context of asymmetric hydrogenation of imines , the stereochemical outcome is often rationalized using models that consider the coordination of the imine to the chiral metal catalyst. For instance, in reactions catalyzed by chiral iridium or rhodium complexes with diphosphine ligands (e.g., BINAP), the imine can coordinate in different ways, leading to the formation of diastereomeric transition states. The major enantiomer is formed via the transition state with the lowest energy. The steric and electronic properties of both the ligand and the substrate play a crucial role in determining the preferred coordination geometry.

For reactions involving chiral auxiliaries , such as the diastereoselective addition of a nucleophile to a chiral imine, stereochemical models like the Felkin-Anh or Cram-chelation models are often invoked. These models predict the stereochemical outcome based on the steric hindrance around the stereocenter of the auxiliary and potential chelation effects. For example, in the addition of a propyl Grignard reagent to an imine derived from 2-vinylbenzaldehyde (B1595024) and a chiral auxiliary, the approach of the nucleophile is directed to one face of the imine C=N bond, leading to the preferential formation of one diastereomer.

Chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations, including the synthesis of chiral amines. beilstein-journals.org These catalysts can act as bifunctional catalysts, activating the imine electrophile through hydrogen bonding while the conjugate base directs the nucleophile. The well-defined chiral environment created by the catalyst's binaphthyl backbone is key to achieving high enantioselectivity.

Factors Influencing Stereochemical Outcome

The stereochemical outcome of a reaction to produce this compound is highly sensitive to a variety of factors. Careful optimization of these parameters is essential to maximize the yield and enantiomeric excess (ee) of the desired product.

Substrate Structure: The structure of the prochiral precursor, such as the corresponding ketone or imine, has a significant impact. The presence of the ortho-vinyl group in the phenyl ring can influence the steric environment around the reaction center. This substituent can interact with the chiral catalyst or auxiliary, potentially enhancing or diminishing the stereoselectivity compared to an unsubstituted phenyl ring. The nature of the alkyl group (propyl in this case) also contributes to the steric bulk and can affect the facial selectivity of the reaction.

Catalyst Design: In catalytic asymmetric synthesis, the choice of the chiral catalyst is paramount. For metal-catalyzed hydrogenations, the ligand's structure, including its bite angle, steric bulk, and electronic properties, is critical. For organocatalysis with chiral phosphoric acids, the substituents on the 3,3'-positions of the BINOL backbone can be tuned to optimize the catalyst's activity and selectivity for a specific substrate.

Reaction Conditions: Several reaction parameters can influence the stereochemical outcome:

Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of the catalyst and substrate, as well as the stability of the transition states.

Pressure: In asymmetric hydrogenations, the hydrogen pressure can influence the reaction rate and, in some cases, the enantioselectivity.

Additives: The presence of additives, such as co-catalysts or bases, can significantly impact the reaction's performance.

The interplay of these factors is complex, and a systematic screening of conditions is often necessary to identify the optimal parameters for the synthesis of this compound with high stereopurity.

Data Tables

To illustrate the impact of different synthetic parameters on the stereochemical outcome, the following hypothetical data tables are presented. These tables are based on established principles of asymmetric synthesis and represent plausible results for the synthesis of this compound.

Table 1: Asymmetric Hydrogenation of 1-(2-vinylphenyl)butan-1-imine

| Entry | Chiral Ligand | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | ee (%) (R) |

| 1 | (R)-BINAP | Toluene | 25 | 50 | >99 | 85 |

| 2 | (R)-BINAP | Methanol | 25 | 50 | >99 | 78 |

| 3 | (R)-BINAP | Toluene | 0 | 50 | 95 | 92 |

| 4 | (R)-SEGPHOS | Toluene | 25 | 50 | >99 | 95 |

| 5 | (R)-SEGPHOS | Toluene | 0 | 50 | 98 | 98 |

Table 2: Diastereoselective Addition of Propylmagnesium Bromide to a Chiral Imine of 2-Vinylbenzaldehyde

| Entry | Chiral Auxiliary | Solvent | Temperature (°C) | Diastereomeric Ratio (R,R):(R,S) |

| 1 | (R)-Phenylglycinol | THF | -78 | 85:15 |

| 2 | (R)-Phenylglycinol | Toluene | -78 | 90:10 |

| 3 | (S)-1-Phenylethylamine | THF | -78 | 70:30 |

| 4 | (R)-tert-Butanesulfinamide | THF | -78 | 95:5 |

| 5 | (R)-tert-Butanesulfinamide | CH₂Cl₂ | -78 | 92:8 |

Table 3: Chiral Phosphoric Acid Catalyzed Reductive Amination of 1-(2-vinylphenyl)butan-1-one

| Entry | Catalyst | Reductant | Solvent | Temperature (°C) | Conversion (%) | ee (%) (R) |

| 1 | (R)-TRIP | Hantzsch Ester | Toluene | 40 | 85 | 88 |

| 2 | (R)-TRIP | Hantzsch Ester | Dichloromethane | 40 | 90 | 82 |

| 3 | (R)-STRIP | Hantzsch Ester | Toluene | 40 | 92 | 95 |

| 4 | (R)-STRIP | Hantzsch Ester | Toluene | 25 | 80 | 97 |

| 5 | (R)-STRIP | Benzothiazoline | Toluene | 40 | 88 | 93 |

Reactivity and Chemical Transformations of R 1 2 Vinylphenyl Butan 1 Amine

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom of the primary amine in (R)-1-(2-vinylphenyl)butan-1-amine possesses a lone pair of electrons, rendering it nucleophilic. libretexts.org This inherent nucleophilicity allows it to react with a range of electrophilic species. The reactivity is comparable to other primary benzylic amines, where the proximity of the phenyl ring can influence the amine's basicity and nucleophilicity. msu.edu

Alkylation of this compound involves the reaction of the amine with an alkylating agent, typically an alkyl halide, to form a new carbon-nitrogen bond. This reaction proceeds via a nucleophilic substitution mechanism. youtube.com A primary challenge in the alkylation of primary amines is the potential for overalkylation. The secondary amine product formed after the initial alkylation is often more nucleophilic than the starting primary amine, leading to further reaction with the alkylating agent to yield a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. nih.gov

Several strategies can be employed to control this overalkylation and achieve selective mono-alkylation. One common approach is to use a large excess of the primary amine relative to the alkylating agent. This statistical distribution favors the reaction of the alkylating agent with the more abundant primary amine. Another method involves the use of specific reaction conditions or protecting groups to modulate the reactivity of the amine. For instance, reductive amination, which involves the reaction of the amine with a carbonyl compound to form an imine followed by reduction, is a powerful method for controlled alkylation. organic-chemistry.org Additionally, specialized catalytic systems have been developed for the selective N-alkylation of primary amines. nih.gov

Table 1: Representative Alkylation Reactions of Primary Amines

| Amine Substrate | Alkylating Agent | Product | Reaction Conditions | Reference |

| Benzylamine | Benzyl bromide | Dibenzylamine | Base, Solvent | nih.gov |

| Aniline | Methanol | N-Methylaniline | Mn(I) pincer catalyst | organic-chemistry.org |

| Primary Amine Hydrobromide | Alkyl Bromide | Secondary Amine | Competitive deprotonation | nih.gov |

This table presents representative examples of alkylation reactions on primary amines to illustrate the general principles. Specific conditions for this compound would require experimental optimization.

Acylation of this compound with acylating agents such as acyl chlorides or acid anhydrides proceeds readily to form the corresponding amide. msu.edu Unlike alkylation, acylation is generally a clean reaction that is not prone to over-reaction. The resulting amide is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. This deactivation prevents further acylation. msu.edu

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct that is formed. The choice of acylating agent and reaction conditions can be tailored to introduce a wide variety of acyl groups onto the amine nitrogen.

Table 2: Representative Acylation Reactions of Primary Amines

| Amine Substrate | Acylating Agent | Product | Reaction Conditions | Reference |

| Aniline | Acetic Anhydride | Acetanilide | Base, Solvent | msu.edu |

| Benzylamine | Benzoyl Chloride | N-Benzylbenzamide | Base, Solvent | masterorganicchemistry.com |

This table presents representative examples of acylation reactions on primary amines to illustrate the general principles. Specific conditions for this compound would require experimental optimization.

Transformations Involving the 2-Vinylphenyl Moiety

The 2-vinylphenyl group in this compound contains a reactive carbon-carbon double bond, which is a versatile handle for a variety of chemical transformations. This vinyl group, being a styrene (B11656) derivative, exhibits reactivity typical of such systems.

Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts. masterorganicchemistry.com The vinyl group of this compound can participate in various types of olefin metathesis reactions.

Cross-Metathesis (CM): This intermolecular reaction involves the reaction of the vinyl group with another olefin to create a new, substituted olefin. The outcome of the reaction depends on the nature of the reaction partner and the catalyst used. sigmaaldrich.com

Ring-Closing Metathesis (RCM): If a second olefinic group is introduced into the molecule, for example, by N-alkylation with an alkenyl halide, an intramolecular RCM reaction can be used to construct a new ring system. This strategy is widely used in the synthesis of cyclic compounds. mdpi.com

It is important to note that free amines can sometimes coordinate to the metal catalyst and inhibit its activity. harvard.edu In such cases, it is often beneficial to perform the reaction on the corresponding amine salt (e.g., hydrochloride) or after protecting the amine functionality. harvard.edu

Table 3: Representative Olefin Metathesis Reactions

| Reaction Type | Substrate(s) | Catalyst | Product | Reference |

| Cross-Metathesis | Styrene, Alkene | Grubbs' Catalyst | Substituted Styrene | sigmaaldrich.com |

| Ring-Closing Metathesis | Diene | Grubbs' Catalyst | Cycloalkene | masterorganicchemistry.commdpi.com |

This table presents representative examples of olefin metathesis reactions to illustrate the general principles. The application to this compound would depend on the specific reaction design.

The vinyl group can undergo a variety of hydrofunctionalization reactions, where an H-X bond is added across the double bond. These reactions provide a direct route to functionalize the side chain. Examples include:

Hydrogenation: Catalytic hydrogenation of the vinyl group will saturate the double bond to yield the corresponding ethylphenyl derivative.

Hydroamination: The addition of an N-H bond across the vinyl group, which could be either an intermolecular or intramolecular process, can lead to the formation of new amine-containing structures. Photocatalytic methods have been developed for the hydroaminoalkylation of styrenes with unprotected primary alkylamines. nih.gov

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol.

Other Hydrofunctionalizations: Other H-X bonds, such as H-Si (hydrosilylation) and H-P (hydrophosphination), can also be added across the vinyl group using appropriate catalysts.

The vinyl group of this compound, being a styrene derivative, can undergo polymerization to form a polystyrene-based polymer with pendant chiral amine functionalities. Various polymerization techniques can be employed:

Free Radical Polymerization: This is a common method for polymerizing vinyl monomers. The reaction is initiated by a radical initiator, and the polymer chain grows through the sequential addition of monomer units.

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. rsc.org The synthesis of copolymers of vinyl amine and vinyl alcohol has been achieved via cobalt-mediated radical polymerization. rsc.org

Copolymerization: The monomer can be copolymerized with other vinyl monomers, such as styrene or acrylates, to tailor the properties of the resulting polymer. The polymerization of N-(4-vinylphenyl)maleimide and 2-formyl-1-(p-vinylphenyl)cyclopropane with styrene are examples of such copolymerizations. acs.orgresearchgate.net

The resulting polymers, bearing chiral amine groups, could have interesting properties and potential applications in areas such as chiral catalysis, separation science, and materials science.

Lack of Specific Research Findings for this compound Derivatization

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific, detailed research findings concerning the derivatization strategies for the chemical compound this compound. Consequently, the creation of a thorough and scientifically accurate article detailing its reactivity and chemical transformations for specific research applications, as per the requested outline, is not feasible at this time.

The investigation into the derivatization of this compound did not yield specific examples of its conversion into other molecules for research purposes. General principles of amine chemistry suggest that this compound possesses reactive sites amenable to derivatization, namely the primary amine and the vinyl group. The amine functionality could theoretically undergo reactions such as N-acylation or N-alkylation, while the vinyl group could participate in addition or polymerization reactions. These potential transformations could lead to a variety of derivatives with applications in fields like asymmetric catalysis or as intermediates in the synthesis of more complex molecules. However, without specific documented examples in the scientific literature, any discussion would remain purely hypothetical and would not meet the requirement for detailed, research-based findings.

Similarly, the search for data to populate tables on derivatization strategies, reagents, and the resulting applications for this specific compound was unsuccessful. Authoritative sources providing this level of detail for this compound could not be located.

Therefore, to adhere to the strict requirements of providing scientifically accurate and detailed information based on existing research, this article cannot be generated as requested.

Applications of R 1 2 Vinylphenyl Butan 1 Amine in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecular Architectures

Chiral building blocks are fundamental to modern organic synthesis, particularly in the creation of enantiomerically pure pharmaceuticals and natural products. enamine.netnih.gov The defined stereochemistry of (R)-1-(2-Vinylphenyl)butan-1-amine makes it an attractive starting point for introducing chirality into larger, more complex molecular frameworks.

Incorporation into Natural Product Syntheses (Conceptual)

The dual functionality of the amine and vinyl groups in this compound offers a strategic advantage in the conceptual design of synthetic routes toward natural products. Chiral amines are crucial structural motifs in a vast number of natural products and biologically active compounds. nih.govrsc.orgwiley.com The primary amine can be readily converted into amides, sulfonamides, or other nitrogen-containing functional groups, which are prevalent in alkaloids and other nitrogenous natural products.

Simultaneously, the vinyl group serves as a versatile handle for a wide array of carbon-carbon bond-forming reactions. For instance, it can participate in reactions such as Heck coupling, metathesis, or hydroboration-oxidation to elaborate the carbon skeleton. A conceptual synthetic strategy could involve an intramolecular reaction where the amine, after conversion to a suitable nucleophile or directing group, facilitates a cyclization onto the vinyl group or a derivative thereof. This approach could be envisioned in the synthesis of substituted tetralin or other polycyclic systems, which are common cores in many natural products. beilstein-journals.org

Synthesis of Chiral Auxiliaries

Chiral auxiliaries are recoverable chemical entities that are temporarily attached to a substrate to direct a chemical reaction to proceed with high stereoselectivity. numberanalytics.comwikipedia.org Chiral primary amines are frequently used as precursors to these auxiliaries. sigmaaldrich.com this compound can be readily converted into a variety of chiral auxiliaries. For example, condensation with a carboxylic acid would yield a chiral amide. This new amide could then be used to direct diastereoselective reactions at a position alpha to the carbonyl group, such as enolate alkylation. nih.gov

The presence of the vinylphenyl group adds another dimension to its potential as a chiral auxiliary. This group can influence the steric environment around the reactive center, potentially enhancing diastereoselectivity. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered for reuse. The synthesis of pseudoephenamine, a well-known chiral auxiliary, involves straightforward transformations from a precursor amine, illustrating a similar principle. nih.gov

Precursor for Chiral Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. acs.orgnih.gov this compound is an excellent candidate for the synthesis of new chiral N-donor ligands due to its inherent chirality and the presence of two distinct potential coordination sites: the nitrogen atom of the amine and the π-system of the vinyl group. rsc.org

Design and Synthesis of Chiral N-Donor Ligands

The primary amine of this compound is a key feature for its conversion into a variety of N-donor ligands. mdpi.com Simple reactions can transform this amine into more complex ligand structures. For example, condensation with a chiral or achiral aldehyde or ketone can produce chiral imine (or Schiff base) ligands. These ligands, often bidentate or tridentate, are crucial in the preparation of catalysts for numerous asymmetric transformations. nih.gov

Furthermore, the amine can undergo N-alkylation or N-arylation to generate secondary or tertiary amines with additional donor arms, leading to polydentate ligands. researchgate.net The vinyl group can also be functionalized, for instance, through hydrophosphination, to introduce a phosphine (B1218219) donor, creating a powerful P,N-ligand. Such ligands, which combine "hard" nitrogen and "soft" phosphorus donors, have proven highly effective in a wide range of metal-catalyzed reactions. nih.gov The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and enantioselectivity for a specific catalytic transformation. rsc.org

Table 1: Potential Chiral Ligands Derived from this compound

| Ligand Type | Synthetic Precursor(s) | Potential Coordination |

| Chiral Imine (Schiff Base) | Aldehyde or Ketone | N |

| Chiral Diamine | Amino-aldehyde | N,N' |

| Chiral P,N-Ligand | Hydrophosphination agent | P,N |

Coordination Chemistry with Transition Metals for Catalytic Studies

The efficacy of a chiral ligand is determined by its coordination to a transition metal center. acs.org Ligands derived from this compound are expected to form stable complexes with a variety of transition metals, including palladium, rhodium, iridium, and copper, which are commonly used in catalysis. acs.orgmdpi.com

The coordination of these ligands can be studied using various spectroscopic and analytical techniques. For instance, FT-IR spectroscopy can confirm the coordination of the nitrogen donor to the metal. NMR spectroscopy provides detailed structural information about the complex in solution, while single-crystal X-ray diffraction can elucidate the solid-state structure, revealing precise bond lengths and angles within the metal's coordination sphere. acs.org

Once synthesized and characterized, these metal complexes can be evaluated as catalysts in a range of asymmetric reactions. For example, palladium complexes bearing these ligands could be tested in asymmetric allylic alkylation, while iridium or rhodium complexes could be applied to asymmetric hydrogenation of imines or ketones. nih.govacs.org The combination of the chiral center, the N-donor, and the vinylphenyl moiety provides a unique steric and electronic environment that can induce high levels of enantioselectivity in these transformations.

Role in Cascade and Multicomponent Reactions

Cascade reactions, where multiple bonds are formed in a single operation, and multicomponent reactions (MCRs), which involve the combination of three or more starting materials in one pot, are powerful tools for building molecular complexity efficiently. organic-chemistry.orgrsc.org The bifunctional nature of this compound makes it an ideal substrate for the design of novel cascade and multicomponent processes.

For instance, the amine can react with a carbonyl compound to form an imine in situ. nih.gov This imine can then undergo an intramolecular reaction involving the vinyl group. A potential cascade could be an intramolecular Prins reaction, where the vinyl group acts as a nucleophile attacking the protonated imine (or an iminium ion generated under acidic conditions), leading to a cyclized product. beilstein-journals.org This type of Prins/Friedel-Crafts cascade has been used to synthesize tetralin derivatives. beilstein-journals.org

In a multicomponent setting, this compound could be one of three or more components that combine to form a complex product. For example, in a reaction analogous to the Ugi or Passerini reaction, the amine, a carbonyl compound, an isocyanide, and a carboxylic acid could potentially react to form a complex adduct. nih.gov The vinyl group could either be a spectator in this transformation or participate in a subsequent intramolecular cyclization, further increasing the complexity of the final product in a single, efficient operation. The ability to engage both the amine and vinyl functionalities in sequential bond-forming events highlights the strategic value of this compound in developing efficient and innovative synthetic methodologies. frontiersin.org

Mechanistic and Computational Investigations of R 1 2 Vinylphenyl Butan 1 Amine Reactions

Reaction Mechanism Elucidation for Enantioselective Processes

The enantioselective synthesis of chiral amines is a cornerstone of pharmaceutical and materials science research. nih.gov The chiral backbone of (R)-1-(2-vinylphenyl)butan-1-amine can be instrumental in directing the stereochemical outcome of various transformations. The primary amine functionality can participate in a range of reactions, including reductive aminations, hydroaminations, and transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

In the context of enantioselective processes, the (R)-configuration of the stereocenter can influence the facial selectivity of reactions occurring at the vinyl group. For instance, in a metal-catalyzed hydroamination or cyclization reaction, the chiral amine can coordinate to the metal center, creating a chiral environment that dictates the approach of the reacting partner to the vinyl moiety. catalysis.blog The mechanism would likely proceed through the formation of a chiral metal-amine complex, which then activates the vinyl group for nucleophilic attack. The steric bulk of the butyl group and the electronic nature of the phenyl ring would play crucial roles in stabilizing the transition state that leads to the desired enantiomer of the product.

Furthermore, this compound can itself be a product of highly enantioselective reactions. Asymmetric hydrogenation of a corresponding imine or reductive amination of a ketone are plausible synthetic routes. nih.govresearchgate.net Mechanistic studies of these reactions often reveal an outer-sphere hydrogenation mechanism, where the chiral ligand on the metal catalyst interacts with the prochiral substrate to control the stereochemistry of the newly formed C-N bond.

Enzymatic reactions also offer a powerful tool for the enantioselective synthesis and transformation of chiral amines. mdpi.comrochester.edu Transaminases, for example, could be employed for the asymmetric synthesis of this compound from the corresponding ketone. The mechanism in such a biocatalytic process involves the formation of a Schiff base between the ketone and the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor in the enzyme's active site, followed by a stereoselective proton transfer. mdpi.com

Density Functional Theory (DFT) Studies on Reaction Pathways and Stereoselectivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating reaction mechanisms and predicting stereoselectivity in asymmetric catalysis. chiralpedia.comuni-bonn.de For reactions involving this compound, DFT calculations can provide invaluable insights into the geometries and energies of reactants, transition states, and products.

By modeling the potential energy surface of a reaction, researchers can identify the lowest energy pathway and thus the most probable reaction mechanism. For instance, in a hypothetical intramolecular cyclization of this compound, DFT could be used to compare the activation barriers for the formation of different diastereomeric products. This would involve locating the transition state structures for each pathway and calculating their relative free energies.

The origin of stereoselectivity can be dissected by analyzing the transition state geometries. The non-covalent interactions between the chiral amine, the catalyst, and the substrate can be visualized and quantified, revealing the key interactions that stabilize one transition state over the other. uni-bonn.de For example, in a metal-catalyzed reaction, the coordination of the amine to the metal and the subsequent interaction of the vinylphenyl group with the chiral ligands on the catalyst would be modeled to understand the transfer of chirality. mdpi.com

| Reaction Pathway | Transition State | Calculated Relative Free Energy (kcal/mol) | Predicted Major Diastereomer |

| Intramolecular Cyclization (Path A) | TS-A | 0.0 | (R,R)-Product |

| Intramolecular Cyclization (Path B) | TS-B | +2.5 | - |

This is a hypothetical data table to illustrate the application of DFT calculations.

Molecular Modeling and Conformational Analysis of the Chiral Amine and its Intermediates

The three-dimensional structure and conformational flexibility of this compound and its reaction intermediates are critical determinants of its reactivity and selectivity. Molecular modeling techniques, such as molecular mechanics and molecular dynamics simulations, are employed to explore the conformational landscape of the molecule.

Conformational analysis of the parent amine would focus on the rotational barriers around the C-N bond and the C-C bonds of the butyl chain. The preferred conformations would seek to minimize steric hindrance between the butyl group, the phenyl ring, and the amino group. The orientation of the vinyl group relative to the chiral center is also of significant interest, as it will influence its accessibility in chemical reactions.

During a reaction, transient intermediates are formed, and their conformational preferences can dictate the stereochemical outcome. For example, in a metal-catalyzed process, a chiral metal-amine complex is a key intermediate. catalysis.blogmdpi.com Molecular modeling can predict the most stable geometry of this complex, including the coordination of the amine to the metal and the spatial arrangement of the vinylphenyl group. This information is crucial for understanding how the chiral information is relayed during the catalytic cycle.

| Conformer | Dihedral Angle (N-C1-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.0 | 65 |

| B | 180° | 1.2 | 30 |

| C | -60° | 2.5 | 5 |

This is a hypothetical data table illustrating the results of a conformational analysis.

Stereoelectronic Effects and Non-Covalent Interactions in Chiral Recognition

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, play a subtle yet significant role in the reactions of this compound. The interaction between the nitrogen lone pair and the π-system of the vinylphenyl group can influence the nucleophilicity of the amine and the reactivity of the vinyl group.

More prominently, non-covalent interactions are at the heart of chiral recognition. rsc.orgharvard.edunih.gov When this compound interacts with a chiral catalyst or a biological receptor, a complex network of non-covalent interactions, including hydrogen bonds, π-π stacking, cation-π interactions, and van der Waals forces, is established. harvard.eduacs.org The precise geometry and energy of these interactions are different for the two enantiomers of a interacting chiral molecule, leading to a diastereomeric relationship between the transition states and thus enantioselectivity.

For example, in a catalytic asymmetric reaction, the phenyl ring of the substrate can engage in π-π stacking with an aromatic moiety on the chiral ligand. Simultaneously, the amine group can act as a hydrogen bond donor or acceptor. The combination of these interactions in a specific three-dimensional arrangement provides the basis for chiral recognition and the preferential formation of one enantiomer. academie-sciences.fr The vinyl group can also participate in specific interactions with the catalyst, further enhancing the stereochemical control.

| Non-Covalent Interaction | Potential Role in Chiral Recognition |

| Hydrogen Bonding | Directional interaction between the amine N-H and a catalyst/receptor. |

| π-π Stacking | Interaction between the phenyl ring and an aromatic group on the chiral selector. |

| Cation-π Interaction | Interaction between a cationic center on a catalyst and the phenyl ring. |

| Steric Repulsion | Unfavorable interaction that destabilizes one diastereomeric transition state. |

Advanced Analytical Methodologies for Enantiomeric and Chemical Purity

Chiral Chromatography (HPLC, GC) Principles and Method Development

The separation of enantiomers of chiral amines like (R)-1-(2-Vinylphenyl)butan-1-amine is predominantly achieved through chiral chromatography, utilizing either high-performance liquid chromatography (HPLC) or gas chromatography (GC). The underlying principle of this technique is the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and thus, their separation.

The development of a successful chiral separation method is a meticulous process that involves the careful selection of both the CSP and the mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed for the resolution of chiral amines and their derivatives. mdpi.com These CSPs, often coated or immobilized on a silica (B1680970) support, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. For instance, studies on similar compounds have shown that cellulose-based columns can achieve baseline separation of enantiomers. mdpi.com

The composition of the mobile phase plays a critical role in optimizing the separation. In normal-phase HPLC, a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically used. The type and concentration of the alcohol modifier can significantly influence the retention and resolution of the enantiomers. mdpi.com For GC analysis, the amine is often derivatized to enhance its volatility and improve peak shape. Common derivatizing agents include trifluoroacetic anhydride. The separation is then carried out on a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. wiley.com The temperature gradient and carrier gas flow rate are key parameters that need to be optimized for effective separation. wiley.com

A hypothetical method development for this compound using chiral HPLC could involve screening various polysaccharide-based columns with different mobile phase compositions. The data in Table 1 illustrates a potential screening process.

Table 1: Hypothetical Chiral HPLC Method Screening for this compound

| Column (CSP) | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Detection (UV) | Resolution (Rs) |

|---|---|---|---|---|

| Cellulose-based | 90:10 | 1.0 | 254 nm | 1.2 |

| Amylose-based | 90:10 | 1.0 | 254 nm | 0.8 |

| Cellulose-based | 80:20 | 1.0 | 254 nm | 1.8 |

| Amylose-based | 80:20 | 1.0 | 254 nm | 1.1 |

This table is illustrative and not based on published experimental data for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatizing Agents

NMR spectroscopy is a powerful tool for determining the enantiomeric purity of chiral compounds. In the absence of a chiral environment, the NMR spectra of two enantiomers are identical. However, the use of chiral shift reagents (CSRs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments, leading to separate and distinguishable signals for each enantiomer.

Chiral shift reagents are typically lanthanide complexes that can reversibly coordinate with the chiral analyte. This interaction leads to a change in the chemical shifts of the protons near the chiral center, with the magnitude of the shift differing for each enantiomer. This allows for the quantification of the enantiomeric excess (e.e.) by integrating the respective signals.

Alternatively, chiral derivatizing agents react with the enantiomers to form a pair of diastereomers. Since diastereomers have different physical and chemical properties, their NMR spectra will inherently be different, allowing for their distinct signals to be resolved and quantified. The choice of the derivatizing agent is crucial and depends on the functional group present in the analyte. For an amine like this compound, a common CDA would be Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride.

A hypothetical analysis of a sample of this compound using a chiral shift reagent is presented in Table 2.

Table 2: Hypothetical ¹H-NMR Data for this compound with a Chiral Shift Reagent

| Proton | Chemical Shift (ppm) - (R)-enantiomer | Chemical Shift (ppm) - (S)-enantiomer | Δδ (ppm) |

|---|---|---|---|

| H at chiral center | 4.15 | 4.25 | 0.10 |

| Vinyl proton (α) | 6.80 | 6.82 | 0.02 |

| Vinyl proton (β-cis) | 5.30 | 5.31 | 0.01 |

| Vinyl proton (β-trans) | 5.85 | 5.86 | 0.01 |

This table is illustrative and not based on published experimental data for this specific compound.

Spectroscopic Techniques for Structural Elucidation of Chiral Amine Derivatives (e.g., CD Spectroscopy)

Circular Dichroism (CD) spectroscopy is a valuable technique for the structural elucidation of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Enantiomers exhibit mirror-image CD spectra, which can be used for their identification and for determining their absolute configuration by comparing the experimental spectrum with that of a known standard or with theoretical calculations.

For a chiral amine like this compound, the chromophores, such as the phenyl and vinyl groups, will give rise to characteristic CD signals. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of these groups around the chiral center.

While specific CD spectral data for this compound is not available, the general approach would involve dissolving the compound in a suitable solvent and recording the spectrum over a range of wavelengths, typically in the UV region where the aromatic and vinyl chromophores absorb. The resulting spectrum would provide a unique fingerprint for the (R)-enantiomer.

Future Research Directions and Perspectives

Development of Novel and More Efficient Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical and fine chemical production. bohrium.comwiley.com While methods for producing chiral amines are established, there is a continuous drive to develop more efficient and selective catalytic systems. Future research in this area for the synthesis of (R)-1-(2-Vinylphenyl)butan-1-amine will likely focus on both transition metal catalysis and biocatalysis.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for creating chiral amines. nih.gov Innovations in this field are driven by the design of new chiral ligands that can fine-tune the activity and selectivity of metal complexes. nih.gov For substrates like the precursor ketone to this compound, research into novel iridium, rhodium, or ruthenium catalysts with sophisticated phosphine (B1218219) or sulfoximine (B86345) ligands could lead to higher enantiomeric excesses and turnover numbers. nih.gov The development of catalysts that are effective for a broader range of substrates, including those with potentially coordinating vinyl groups, remains an important goal. nih.gov

Biocatalysis offers a highly selective and environmentally benign alternative to metal catalysis. bohrium.comwiley.comnih.gov Enzymes such as ω-transaminases (ω-TAs), amine dehydrogenases (ADHs), and imine reductases (IREDs) are capable of producing chiral amines with exceptional enantiopurity under mild, aqueous conditions. bohrium.comwiley.com Future work will likely involve protein engineering to tailor these enzymes for improved activity and stability, and to broaden their substrate scope to efficiently accommodate bulky vinylphenyl ketones. The use of whole-cell biocatalysts, which can simplify the process by housing the necessary enzymes and cofactor regeneration systems, is also a promising avenue for scalable synthesis. nih.gov The combination of photoredox catalysis with enzymatic processes is an emerging frontier that could enable light-driven asymmetric synthesis of amines in a cyclic reaction network. rsc.org

Sustainable and Green Chemistry Approaches in Amine Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic methodologies. nih.govnumberanalytics.com For the synthesis of this compound, future research will emphasize the reduction of environmental impact through several key strategies.

Biocatalysis is at the forefront of green chemistry, as enzymes are biodegradable, operate under mild conditions (ambient temperature and pressure), and often use water as a solvent, thereby reducing the need for volatile organic compounds. nih.govhilarispublisher.com The high selectivity of enzymes minimizes the formation of byproducts, leading to higher atom economy and less waste. bohrium.com Continued development of robust and recyclable enzyme preparations, such as immobilized enzymes, will further enhance the sustainability of these processes. nih.gov

Beyond biocatalysis, other green approaches include the use of catalysts based on earth-abundant and non-toxic metals as alternatives to precious metals like palladium and rhodium. nih.gov The design of catalytic cycles that maximize atom economy, such as asymmetric reductive amination which uses ammonia (B1221849) as the nitrogen source, is a key objective. researchgate.net Furthermore, integrating synthesis with flow chemistry can lead to more efficient, safer, and scalable production with reduced waste generation. numberanalytics.com

Expansion of Reaction Scope for the Vinylphenyl Moiety

The vinyl group on the phenyl ring of this compound is a versatile functional handle that can be used to construct more complex molecules. Future research will undoubtedly focus on exploring and expanding the reaction scope of this moiety.

The vinyl group can participate in a variety of powerful carbon-carbon bond-forming reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be used to append a wide range of substituents to the vinyl group. wikipedia.org The direct Cvinyl–H bond activation and subsequent coupling is another area of active research that could provide new pathways for functionalization. rsc.org

Cycloaddition reactions represent another avenue for expanding the utility of the vinylphenyl group. For example, [2σ + 2π] cycloadditions could be employed to create novel polycyclic structures. acs.org The vinyl group can also serve as a precursor to other functional groups through transformations like oxidation or hydroboration-oxidation. Moreover, the vinyl group has been examined as a protecting group for hydroxyl functionalities, suggesting its potential for strategic use in multi-step syntheses where its stability under certain conditions and lability under others can be exploited. rsc.org

Integration of this compound into Complex Synthetic Cascades

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to building molecular complexity. nih.gov The structure of this compound makes it an ideal candidate for integration into such synthetic sequences, either as a product of a cascade or as a key intermediate for further transformations.

Enzymatic cascades are particularly attractive for the synthesis of functionalized chiral amines. researchgate.net A one-pot system could be designed where a transaminase or amine dehydrogenase first creates the chiral amine center, and then another enzyme, such as an ene-reductase or a monooxygenase, acts on the vinyl group to introduce further functionality. Such chemoenzymatic cascades can provide access to a diverse range of complex chiral molecules from simple starting materials without the need for isolation of intermediates. researchgate.net

Tandem reactions involving the vinylphenyl moiety are also a promising area of exploration. For example, a cascade reaction could be initiated by a Prins cyclization involving the vinyl group, followed by a Friedel-Crafts alkylation to generate complex polycyclic structures. beilstein-journals.org Palladium-catalyzed tandem reactions have also been shown to form vinyl-substituted heterocyclic compounds from related starting materials. nih.gov The development of novel cascade reactions that simultaneously leverage the chirality of the amine and the reactivity of the vinyl group will be a significant focus of future synthetic efforts.

Q & A

Q. Why do computational models fail to predict the solubility of this compound in polar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.